1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone molecular weight and formula
1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone molecular weight and formula
An In-depth Technical Guide to 1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone: Physicochemical Properties, Synthesis, and Analytical Characterization
Authored by a Senior Application Scientist
Introduction: The Role of Trifluoromethylated Pyridazines in Modern Drug Discovery
The incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When appended to a heterocyclic scaffold like pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms, the resulting structure offers a unique combination of electronic properties and hydrogen bonding capabilities.[1] Pyridazine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[1]
This technical guide provides a comprehensive overview of the core scientific principles related to 1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone . While this specific molecule is not extensively documented in commercial or academic literature, this guide constructs a robust profile based on fundamental chemical principles and established synthesis routes for analogous trifluoromethyl-substituted pyridazines. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this promising chemical scaffold.
Part 1: Core Physicochemical and Structural Properties
The foundational step in utilizing any chemical entity is to establish its fundamental properties. As direct experimental data for 1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone is scarce, the following properties have been determined through stoichiometric calculation and structural analysis.
Molecular Formula and Weight
The structure consists of a pyridazine ring substituted with one trifluoromethyl group and one ethanone (acetyl) group. Based on this, the molecular formula and weight are calculated as follows:
-
Molecular Formula: C₇H₅F₃N₂O
-
Molecular Weight: 190.13 g/mol
These calculated values are essential for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.
Structural Information and Key Identifiers
A summary of the key structural and identity data is presented in the table below.
| Property | Value |
| IUPAC Name | 1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone |
| Molecular Formula | C₇H₅F₃N₂O |
| Molecular Weight | 190.13 g/mol |
| Canonical SMILES | CC(=O)c1cc(c(nn1)C(F)(F)F) |
| InChI Key | Not available; compound not widely indexed |
| CAS Number | Not available; compound not widely indexed |
Chemical Structure Diagram
The two-dimensional structure of the molecule is depicted below.
Caption: 2D structure of 1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone.
Part 2: Proposed Synthesis Methodology
The synthesis of substituted pyridazines often relies on the cyclocondensation reaction between a 1,4-dicarbonyl compound and hydrazine hydrate. For the target molecule, a plausible and efficient route starts from a trifluoromethylated β-ketoester, which serves as a versatile building block.
Rationale for Synthetic Strategy
The chosen strategy involves the creation of the pyridazinone core first, followed by functional group interconversion to install the acetyl group. This approach is logical because the pyridazinone scaffold can be reliably formed, and subsequent reactions can be tailored to achieve the desired product. A similar multi-step synthesis starting from ethyl 3,3,3-trifluoropyruvate has been successfully used to create related 5-(trifluoromethyl)pyridazine-3-carboxamide derivatives.[2]
Proposed Synthetic Workflow
The overall workflow can be visualized as a three-stage process:
-
Cyclocondensation: Formation of the core pyridazinone ring.
-
Chlorination: Conversion of the hydroxyl group on the pyridazinone to a chloride, creating a reactive intermediate.
-
Acylation: Introduction of the acetyl group via a cross-coupling reaction.
Caption: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 6-(Trifluoromethyl)pyridazin-3(2H)-one
-
To a solution of 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and reduce the solvent volume under vacuum.
-
Add cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the pyridazinone intermediate. The rationale for using a furan-substituted dione is its established utility in forming the pyridazine ring upon reaction with hydrazine.
Step 2: Synthesis of 3-Chloro-6-(trifluoromethyl)pyridazine
-
Suspend the 6-(trifluoromethyl)pyridazin-3(2H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq).
-
Heat the mixture to reflux (approximately 105 °C) for 3-5 hours. The hydroxyl group is converted to a chloride, which is a good leaving group for subsequent coupling reactions.
-
Carefully quench the reaction by pouring it slowly onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the chlorinated intermediate.
Step 3: Synthesis of 1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone
-
This final step can be achieved via organometallic cross-coupling. A Stille coupling is proposed here for its reliability.
-
In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve 3-chloro-6-(trifluoromethyl)pyridazine (1.0 eq) in anhydrous toluene.
-
Add tributyl(1-ethoxyvinyl)tin (1.2 eq) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to 90-100 °C for 12-18 hours.
-
After cooling, quench the reaction with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Filter the mixture through celite and extract the filtrate with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting enol ether can be hydrolyzed by treatment with aqueous HCl to yield the final ketone product. Purify via column chromatography.
Part 3: Analytical Characterization and Data Interpretation
Rigorous analytical characterization is required to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. Two doublets should appear in the aromatic region (typically 7.5-9.0 ppm) corresponding to the two protons on the pyridazine ring. A singlet integrating to three protons should be observed in the aliphatic region (around 2.5-2.7 ppm) for the methyl group of the ethanone moiety.
-
¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon (190-200 ppm), the carbons of the pyridazine ring (120-160 ppm), the carbon of the trifluoromethyl group (a quartet around 120-125 ppm due to C-F coupling), and the methyl carbon (25-30 ppm).
-
¹⁹F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group, typically appearing around -60 to -70 ppm (relative to CFCl₃).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The electron ionization (EI) mass spectrum is expected to show a strong molecular ion (M⁺) peak at m/z = 190. A common fragmentation pattern would be the loss of the acetyl group (•COCH₃), leading to a significant fragment ion at m/z = 147.
Infrared (IR) Spectroscopy
The IR spectrum will provide confirmation of key functional groups.
-
A strong, sharp absorption band between 1680-1710 cm⁻¹ corresponding to the C=O (ketone) stretching vibration.
-
Strong absorption bands in the region of 1100-1350 cm⁻¹ due to the C-F stretching vibrations of the trifluoromethyl group.
-
Aromatic C=C and C=N stretching vibrations between 1400-1600 cm⁻¹ .
| Analytical Technique | Expected Key Signals |
| ¹H NMR | Aromatic doublets (2H, ~7.5-9.0 ppm); Methyl singlet (3H, ~2.5-2.7 ppm) |
| ¹³C NMR | C=O (~190-200 ppm); Aromatic C's (~120-160 ppm); CF₃ (quartet, ~120-125 ppm); CH₃ (~25-30 ppm) |
| ¹⁹F NMR | Singlet (~ -60 to -70 ppm) |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 190; Fragment ion at m/z = 147 [M-COCH₃]⁺ |
| IR Spectroscopy | Strong C=O stretch (~1680-1710 cm⁻¹); Strong C-F stretches (~1100-1350 cm⁻¹) |
Conclusion and Future Outlook
1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone represents a valuable, albeit under-explored, building block for medicinal chemistry and materials science. Its structure combines the metabolically robust trifluoromethyl group with a versatile acetyl handle on the biologically relevant pyridazine core. The acetyl group can be readily transformed into a variety of other functional groups or used as a key pharmacophoric element in its own right. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce, verify, and utilize this compound in the pursuit of novel therapeutic agents and advanced materials.
References
-
Malik, A., Mishra, R., Mazumder, R., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3441-3447. Available at: [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, M., Abdel-Gawad, S. M., et al. (2022). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Scientific Reports, 12(1), 1-22. Available at: [Link]
-
DEA Diversion Control Division. (2013). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Microgram Journal, 10(1-4). Available at: [Link]
